Ethene propene 1-butene
Description
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Properties
CAS No. |
25895-47-0 |
|---|---|
Molecular Formula |
C9H18 |
Molecular Weight |
126.24 g/mol |
IUPAC Name |
but-1-ene;ethene;prop-1-ene |
InChI |
InChI=1S/C4H8.C3H6.C2H4/c1-3-4-2;1-3-2;1-2/h3H,1,4H2,2H3;3H,1H2,2H3;1-2H2 |
InChI Key |
IYYGCUZHHGZXGJ-UHFFFAOYSA-N |
Canonical SMILES |
CCC=C.CC=C.C=C |
Related CAS |
827599-27-9 119008-27-4 25895-47-0 89917-24-8 |
Origin of Product |
United States |
Contextualization Within Advanced Polyolefin Research
Ethene-propene-1-butene terpolymers are at the forefront of advanced polyolefin research, a field dedicated to creating new materials with precisely controlled properties. csic.es The versatility of polyolefins, which are derived from simple olefin molecules, makes them a cornerstone of the modern materials industry. ontosight.ai By strategically combining ethene, propene, and 1-butene (B85601), researchers can meticulously tailor the final polymer's characteristics. ontosight.aicsic.es
The inclusion of multiple monomers allows for fine-tuning of critical attributes such as:
Crystallinity: The incorporation of comonomers like ethene and 1-butene into a polypropylene (B1209903) chain disrupts the regularity of the polymer structure. This interruption of isotactic sequences acts as a structural defect, which in turn modifies the polymer's crystallinity and crystalline structure. csic.es
Mechanical Properties: These terpolymers can be designed to achieve a specific balance between stiffness and impact resistance. ontosight.ai The introduction of 1-butene, due to its structural similarity to propene, can be incorporated into the crystal lattice of isotactic polypropylene (iPP) to a greater extent than ethylene (B1197577), influencing the mechanical response. csic.es
Thermal Properties: The melting temperature (Tm) of the terpolymer is directly affected by the type and amount of comonomer introduced. For instance, ethylene has a more pronounced effect on lowering the melting temperature compared to 1-butene at similar concentrations. csic.esresearchgate.net
This ability to engineer properties at the molecular level makes these terpolymers ideal for specialized applications, including flexible packaging, automotive components, and medical devices. ontosight.ai Research often focuses on the structure-property relationships, investigating how monomer distribution and sequence length, influenced by the catalyst and reaction conditions, dictate the final material performance. csic.esresearchgate.net
Rationale for Multicomponent Olefinic Polymerization
The primary driver for pursuing multicomponent polymerization, such as the creation of ethene-propene-1-butene terpolymers, is the ability to achieve a synergistic combination of properties that is unattainable with simpler polymer systems. While homopolymers (like polypropylene) offer high stiffness and crystallinity, they can be brittle. Copolymers (like ethylene-propylene rubber) introduce flexibility but may sacrifice other desirable traits. Terpolymerization provides a pathway to optimize this balance. csic.esscribd.com
The rationale is rooted in the distinct role each monomer plays in the polymer's microstructure:
Propene: Typically forms the primary, semi-crystalline backbone, providing structural integrity and strength. researchgate.net
Ethene: Acts as a disruptor of the crystalline polypropylene (B1209903) sequences. Its inclusion generally reduces crystallinity and melting point, thereby increasing flexibility and impact strength. csic.esacs.org
1-Butene (B85601): This comonomer also reduces crystallinity but its larger size, compared to ethene, influences the crystal lattice differently. csic.es The incorporation of 1-butene can lead to a unique balance of mechanical and optical properties. csic.esacs.org
This multicomponent strategy allows for the creation of materials with a broad melting range, which is advantageous for processes like heat sealing in packaging films. csic.es Furthermore, the "synergistic effect" has been observed in some catalytic systems, where the presence of a short-chain α-olefin like 1-butene can enhance the incorporation of a longer α-olefin, demonstrating the complex and beneficial interactions between monomers during polymerization. conicet.gov.ar The ability to use multiple monomers grants polymer scientists a high degree of control over the final product, enabling the design of materials for highly specific and demanding applications. nsf.gov
Historical Development and Evolution of Ethene Propene 1 Butene Terpolymerization Methodologies
Polymerization Reactor Systems
The synthesis of ethene-propene-1-butene terpolymers can be accomplished using various reactor systems, each offering distinct advantages in controlling the polymerization process and the final polymer properties. These systems include solution-phase, slurry-phase, and gas-phase reactors. google.comgoogle.com
Solution-Phase Polymerization Techniques
In solution-phase polymerization, the monomers and catalyst are dissolved in an inert solvent. google.com This method allows for excellent heat dissipation and control over the polymer's molecular weight and composition. The use of a solvent ensures a homogeneous reaction medium, facilitating uniform monomer distribution and leading to terpolymers with consistent properties. conicet.gov.ar Metallocene catalysts are often employed in solution processes due to their high activity and ability to produce polymers with narrow molecular weight distributions. utwente.nl The polymerization temperature in solution processes is typically maintained above the melting point of the resulting polymer to keep it dissolved. utwente.nl One of the key advantages of this technique is the ability to produce polymers with improved comonomer incorporation. utwente.nl
Slurry-Phase Polymerization Processes
Slurry-phase polymerization involves the use of a liquid diluent, which can be an inert hydrocarbon or the liquid monomer itself, such as propylene (B89431). google.comgoogle.com In this process, the polymer forms as solid particles suspended in the liquid medium. This method is advantageous for producing high-density polyethylene. core.ac.uk Ziegler-Natta catalysts are commonly used in slurry processes. core.ac.uk The reaction is typically carried out at temperatures ranging from 20 to 100°C, with pressures between 5 and 60 bar. google.com Hydrogen is often used as a molecular weight regulator. google.comgoogle.com Loop reactors are frequently utilized for slurry polymerization, offering efficient heat and mass transfer. google.com
Gas-Phase Polymerization Methods
Gas-phase polymerization is a widely used industrial process where the gaseous monomers come into contact with a solid catalyst in a fluidized or mechanically agitated bed reactor. google.comgoogle.com This method eliminates the need for solvents, reducing environmental impact and simplifying the polymer recovery process. The polymerization temperature is generally between 20 and 120°C, with operating pressures ranging from 0.5 to 5 MPa. google.com Gas-phase reactors can be used in series to produce complex polymer structures, such as reactor blends of a terpolymer and a copolymer. researchgate.net For instance, a propylene-ethylene copolymer can be produced in a first reactor, and then transferred to a second reactor where 1-butene is introduced to form the terpolymer. google.com
Prepolymerization Strategies and Their Impact on Terpolymerization
Prepolymerization is a technique used to prepare the catalyst system before introducing it into the main polymerization reactor. This step involves polymerizing a small amount of monomer onto the catalyst particles. google.comgoogle.com This process can be carried out in liquid slurry or in the gas phase at temperatures generally below 100°C. google.com The amount of polymer produced during prepolymerization is typically between 0.5 and 2000 grams per gram of the solid catalyst component. google.com
The choice of monomer used in the prepolymerization step can significantly impact the final properties of the ethene-propene-1-butene terpolymer. For example, using 1-butene in the prepolymerization system can lead to a decrease in the melt flow index ratio, resulting in a narrower molecular weight distribution. scholars.direct Conversely, the presence of 1-butene can also increase the molecular weight distribution under certain conditions. scholars.direct Furthermore, the use of different monomers in prepolymerization can affect the melting temperature of the final polymer due to changes in the active particles of the catalyst. scholars.direct For instance, when 1-butene is used in addition to propylene during prepolymerization, the melting temperature of the resulting polymer has been observed to increase. scholars.direct
Prepolymerization can be conducted either in-line with the main polymerization process or off-line. google.com Off-line prepolymerization allows for greater control over the catalyst preparation and can involve monomers like ethylene, propylene, or vinylcyclohexane. google.com
Ziegler-Natta Catalysts in Terpolymer Synthesis
Ziegler-Natta (Z-N) catalysts, particularly modern heterogeneous supported versions, are industrial workhorses for polyolefin production. These systems are typically composed of a titanium compound (e.g., TiCl₄) as the active ingredient, supported on high-surface-area magnesium chloride (MgCl₂), and activated by an organoaluminum cocatalyst, such as triethylaluminium (Al(C₂H₅)₃). researchgate.netgoogle.com The addition of internal and external electron donors is crucial for controlling stereospecificity and catalyst activity. researchgate.net
A defining characteristic of heterogeneous Z-N catalysts is the presence of multiple types of active sites on the catalyst surface. researchgate.net This active site heterogeneity means that different sites exhibit varying reactivities and stereoselectivities toward ethene, propene, and 1-butene. This results in terpolymers with a broad distribution of molecular weights and chemical compositions.
The nature and distribution of these active sites are heavily influenced by internal and external electron donors. Internal donors, incorporated during catalyst synthesis, and external donors, added during polymerization, can modify the electronic and steric environment of the titanium centers. researchgate.net This modification can deactivate non-stereospecific sites or even convert them into isospecific ones, thereby enhancing the isotacticity of the polymer chains. For instance, studies on propene/1-butene copolymerization with MgCl₂/TiCl₄/DCPDMS/TEA systems have shown that the resulting copolymers possess a broad tacticity distribution, confirming the inhomogeneity of the isotactic active sites. researchgate.net This multi-site nature allows for the production of a complex mixture of polymer chains within a single reactor, which can be advantageous for certain applications requiring a balance of properties.
The support material is not merely an inert carrier but an integral component that profoundly influences catalyst performance. Magnesium chloride (MgCl₂), in its activated form, is the preferred support for modern Z-N catalysts due to its ability to anchor and stabilize the titanium species, leading to a significant increase in catalytic activity. ije.irmdpi.com The interaction between the support, the titanium compound, and other components like electron donors and cocatalysts is complex.
The method of preparing the MgCl₂ support is critical. For example, the recrystallization of MgCl₂ in an alcoholic solution is a common method to produce spherical catalyst particles, which helps in controlling the final polymer morphology. nih.gov The molar ratio of ethanol (B145695) to MgCl₂ during support preparation is a key parameter; an excess amount of ethanol can react with TiCl₄ to form inactive titanium alkoxide species, thereby reducing catalyst activity. nih.gov
Furthermore, modifying the MgCl₂ support with other metal halides, such as AlCl₃ and ZnCl₂, can alter the distribution of active sites. ije.ir Research has shown that such modifications can decrease the titanium content of the catalyst but significantly enhance catalytic activity and comonomer incorporation, leading to polymers with higher molecular weight and broader polydispersity. ije.ir The synergy between different crystal faces of MgCl₂ (e.g., (110) and (100) surfaces) and the adsorption of electron donors also plays a role in determining the number and nature of active centers, thereby affecting the catalyst's stereotactic ability. mdpi.com
| Catalyst System / Donor | Internal Donor (ID) | Activity (kg Polymer/g Cat·h) | 1-Butene in Terpolymer (mol%) | Ethylene in Terpolymer (mol%) | Reference |
| TiCl₄/MgCl₂/TEA | Di-n-butyl phthalate (B1215562) (DBP) | 10.5 | 5.8 | 3.5 | researchgate.net |
| TiCl₄/MgCl₂/TEA | Diether | 18.2 | 4.9 | 3.1 | researchgate.net |
| TiCl₄/MgCl₂/DCPDMS/TEA | Diisobutyl phthalate | N/A | 0 to 15 (in copolymer) | N/A | researchgate.net |
Table 1: Illustrative performance of different internal donors in Ziegler-Natta systems for propylene, ethylene, and 1-butene polymerization. Note: Data is compiled from studies on copolymerization and terpolymerization and may not represent a direct side-by-side comparison under identical conditions.
Metallocene Catalysts for Precision Terpolymerization
Metallocene catalysts, typically soluble, homogeneous systems based on Group 4 metals like zirconium or hafnium, represent a significant advancement in olefin polymerization. hhu.de They are often described as "single-site" catalysts because, unlike their Z-N counterparts, they possess well-defined, uniform active centers. This uniformity allows for the production of polymers with narrow molecular weight distributions (PDI ≈ 2) and homogeneous comonomer incorporation, leading to "precision terpolymerization." hhu.de These catalysts are activated by a cocatalyst, most commonly methylaluminoxane (MAO). hhu.deacs.org
The key to the precision of metallocene catalysts lies in their molecular structure, specifically the ligand framework surrounding the metal center. hhu.de By systematically modifying the cyclopentadienyl (Cp) or indenyl ligands, it is possible to fine-tune the catalyst's activity, stereoselectivity, and affinity for different monomers.
For instance, the geometry and "gap aperture" between the ligands influence the ease of insertion of bulkier α-olefins like 1-butene. conicet.gov.ar Studies comparing different zirconocenes, such as iPr(Fluo)(Cp)ZrCl₂ and Me₂Si(Ind)₂ZrCl₂, have shown that the former is more favorable for incorporating higher α-olefins. conicet.gov.ar Bridging the two cyclopentadienyl rings with ansa-bridges (e.g., -C₂H₄- or >SiR₂) imparts rigidity to the structure, which is crucial for controlling the stereochemistry of polypropylene (B1209903) segments. hhu.de Furthermore, the introduction of bulky substituents on the ligand framework can enhance the catalyst's thermal stability and influence the properties of the resulting polymer. acs.org C₁-symmetric metallocenes have been specifically designed to produce alternating ethene/propene copolymers, demonstrating the high level of microstructural control achievable through ligand design. acs.org
While homogeneous metallocene catalysts offer excellent control over polymer architecture, they can be challenging to use in large-scale industrial processes like gas-phase or slurry polymerizations. To overcome these limitations, metallocenes are often immobilized on a solid support, such as silica (B1680970) (SiO₂) or alumina. google.comresearchgate.net Supporting the catalyst helps to control the polymer particle morphology (the "replication phenomenon"), prevent reactor fouling, and allow for use in existing industrial plants. google.com
The process of supporting a metallocene can influence its performance. The interaction between the metallocene, the cocatalyst (MAO), and the support surface is complex. However, supported metallocene catalysts have been successfully developed for producing ethene-propene-1-butene terpolymers. google.comgoogle.com These supported systems aim to combine the single-site precision of metallocenes with the practical handling advantages of heterogeneous catalysts. Research indicates that supported metallocenes can achieve high productivity and produce high molecular weight copolymers and terpolymers suitable for various applications, including fibers and injection-molded products. google.com
| Metallocene Catalyst | Cocatalyst | Activity (kg Polymer/mol Zr·h) | Propylene Content (wt%) | Ethylene Content (wt%) | Reference |
| rac-Et(IndH₄)₂ZrCl₂ | MAO | 2640 (for 1-butene) | N/A | N/A | hhu.de |
| Cp₂ZrCl₂ | MAO | ~10.5 x 10³ (for E/P/ENB) | N/A | N/A | chula.ac.th |
| r-EBTHIZrCl₂ | MAO | High | Variable | Variable | acs.org |
| r-EBTHIZrCl₂ | TIBAO | Lower than MAO | Variable | Variable | acs.org |
Table 2: Comparative data on the performance of various metallocene catalyst systems. Note: Activities are highly dependent on specific polymerization conditions (temperature, pressure, monomer concentration) and the type of (co)polymer being produced.
Ancillary Cocatalyst Systems
Both Ziegler-Natta and metallocene precatalysts are not active for polymerization on their own and require activation by a cocatalyst. The cocatalyst performs several crucial functions, including the alkylation of the transition metal center and the generation of a cationic active species that can coordinate and insert olefin monomers. researchgate.net
For traditional heterogeneous Ziegler-Natta catalysts, the most common cocatalysts are organoaluminum compounds, with triethylaluminium (TEA) being widely used. researchgate.net The cocatalyst activates the titanium precatalyst, participates in chain transfer reactions, and scavenges impurities from the reaction medium. researchgate.net The molar ratio of the cocatalyst (Al) to the transition metal (Ti) is a critical process parameter that influences catalyst activity and polymer molecular weight. google.comnih.gov
For metallocene catalysts, the discovery of methylaluminoxane (MAO) was a breakthrough that unlocked their high polymerization activity. acs.org MAO is a complex oligomeric compound that acts as both an alkylating agent and an activator, abstracting a ligand (e.g., chloride) from the metallocene to form a stable, weakly coordinating anion and a catalytically active metallocene cation. hhu.de While MAO is highly effective, it is typically required in large excess relative to the metallocene. hhu.de This has driven research into alternative cocatalysts, including other alumoxanes like tetraisobutylalumoxane (TIBAO) and tetraisooctylalumoxane (TIOAO), as well as non-coordinating borate-based activators, such as those derived from boratabenzene, which can activate metallocenes at near-stoichiometric ratios. acs.orggoogle.com
Role of Methylaluminoxane (MAO) in Terpolymerization
Methylaluminoxane (MAO) is a pivotal cocatalyst, particularly in polymerization reactions initiated by metallocene complexes. mdpi.com Its discovery was a significant breakthrough, leading to new classes of highly active, single-site olefin polymerization catalysts capable of producing polymers with well-defined microstructures. mdpi.comgoogle.com The function of MAO is multifaceted and essential for the activation of the catalyst precursor. d-nb.info
The primary roles of MAO in the terpolymerization process include:
Alkylation: Metallocene precursors, such as zirconocene dichlorides, are typically inactive for polymerization. acs.org MAO functions as an alkylating agent, replacing a ligand, such as chloride, on the transition metal center with a methyl group. d-nb.inforesearchgate.net
Activation: Following alkylation, MAO abstracts the second anionic ligand (e.g., the remaining chloride or the newly added methyl group) from the transition metal. sioc-journal.cn This generates a coordinatively unsaturated, cationic metallocene species, which is the catalytically active site for olefin insertion and polymerization. mdpi.comd-nb.info This active species is stabilized by the negatively charged MAO-derived counterion, forming an ion pair. d-nb.info The nature of this ion pair is crucial; a loose ion pair facilitates monomer insertion and leads to higher catalytic activity. d-nb.info
Scavenging: MAO effectively acts as a scavenger, reacting with and neutralizing impurities like water that are present in the polymerization medium. mdpi.com These impurities would otherwise deactivate the highly reactive catalyst.
MAO itself is not a simple molecule but a complex mixture of oligomeric linear and cyclic structures formed from the controlled hydrolysis of trimethylaluminum (B3029685). researchgate.netresearchgate.netresearchgate.net Its effectiveness is such that a large molar excess of MAO relative to the transition metal catalyst is often required to achieve high polymerization activity. mdpi.com
The choice of aluminoxane can significantly influence the polymerization outcome. In ethene/propene copolymerization studies using a specific zirconocene catalyst, MAO was found to yield higher polymerization activities and copolymers with lower molecular masses compared to other alkylaluminoxanes like tetraisobutylalumoxane (TIBAO) and tetraisooctylalumoxane (TIOAO). mdpi.comacs.org While the fundamental microstructure of the copolymer is dictated by the metallocene, the MAO-based system showed a slightly increased reactivity towards propene. mdpi.com
Table 1: Comparative Effects of Different Aluminoxanes on Ethene/Propene Copolymerization Parameters. Data sourced from studies on rac-ethylenebis(tetrahydroindenyl)zirconium dichloride (r-EBTHIZrCl₂). mdpi.comacs.org
Alkylaluminum Compounds as Cocatalysts
While MAO is a highly effective cocatalyst, other alkylaluminum compounds are also widely used, particularly in traditional Ziegler-Natta catalysis. researchgate.netgoogle.com.pgswaminathansivaram.in Trialkylaluminum compounds, such as triethylaluminum (B1256330) (TEA) and trimethylaluminum (TMA), are common choices. google.com.pg These compounds can function as the primary cocatalyst to activate the transition metal center, often a titanium compound supported on magnesium chloride. google.com.pg
In some cases, trialkylaluminum compounds are used as scavengers in conjunction with other activators, such as borates, to remove impurities from the reaction system without being the primary activator themselves. mdpi.com They can also be used to pre-activate or modify the main catalyst component before the final activation step. google.com.pg The choice between different trialkylaluminum compounds or their combination with other donors or activators allows for the fine-tuning of catalyst performance for specific applications, including the synthesis of ethene-propene-1-butene terpolymers. google.com.pg
Exploration of Novel Catalytic Species for Terpolymer Synthesis
Research continues to drive the development of new catalytic species beyond traditional Ziegler-Natta and standard metallocene/MAO systems to achieve enhanced control over terpolymer architecture and properties.
One major area of innovation lies in late transition metal catalysts . rsc.org Complexes based on iron (Fe), cobalt (Co), nickel (Ni), and palladium (Pd) have been developed for olefin polymerization. mdpi.comresearchgate.net These catalysts are often noted for their lower oxophilicity, which can impart tolerance to functional groups. mdpi.com When activated by cocatalysts like MAO, certain bis(imino)pyridyl iron and cobalt complexes show exceptionally high activity for polymerizing ethylene. researchgate.net The design of the ligand framework, such as introducing bulky substituents, is a key strategy for tuning the catalyst's performance, including its influence on polymer molecular weight and branching. mdpi.com
Non-metallocene early transition metal catalysts also represent a significant frontier. For example, multi-chelated non-metallocene titanium complexes have proven effective for the terpolymerization of ethene and propene with functional α-olefins. researchgate.net These systems, activated by MAO, can achieve high catalytic activities and produce high molecular weight terpolymers with a narrow molecular weight distribution, indicative of their single-site nature. researchgate.net Similarly, half-sandwich scandium complexes, when activated by a borate (B1201080) cocatalyst, have been used to catalyze the terpolymerization of ethene, propene, and isoprene. researchgate.net
The development of alternative cocatalysts to MAO is another active research area, driven by the high cost and large quantities of MAO typically required. mdpi.com Perfluoroaryl borates, such as dimethylanilinium tetrakis(pentafluorophenyl)borate, have emerged as highly efficient activators for metallocene and other single-site catalysts. mdpi.com These borate cocatalysts can generate the active cationic species in near-stoichiometric amounts, offering a potential alternative to the large excess needed with MAO. mdpi.com
Finally, modifications to the metallocene structure itself have led to multinuclear or linked catalysts . acs.org Binuclear zirconocene catalysts, where two metallocene units are connected by a flexible or rigid linker, have been shown to influence polymerization behavior. acs.org Compared to their mononuclear analogues, these linked catalysts can produce polymers with significantly higher molecular weights or different microstructures under similar conditions. acs.org
Table 2: Performance Data for Selected Novel Catalyst Systems in Terpolymerization. researchgate.netresearchgate.net (N/A: Not Available in the provided context).
Reaction Mechanisms and Kinetics in Ethene Propene 1 Butene Terpolymerization
Monomer Insertion Behavior and Relative Propagation Rates
The insertion behavior and propagation rates of ethene, propene, and 1-butene (B85601) differ significantly due to their distinct molecular structures. These differences in reactivity are a key factor in determining the final composition and sequence distribution of the terpolymer. The relative rates of insertion are often described by reactivity ratios, which quantify the preference of a growing polymer chain ending in one monomer unit to add the same or a different monomer.
Ethene, being the smallest and least sterically hindered of the three monomers, generally exhibits the highest reactivity and fastest insertion kinetics in copolymerization and terpolymerization systems. researchgate.netconicet.gov.ar Studies on ethylene (B1197577) polymerization with Ziegler-Natta and metallocene catalysts reveal that the reaction order with respect to ethene concentration can be unusually high, often ranging from 1.7 to 2.0. researchgate.netcnr.it This suggests a complex kinetic mechanism, potentially involving the activation of the catalytic center by a monomer molecule or the interaction of two monomer molecules at the transition state. researchgate.netmdpi.com
| Temperature (°C) | H₂ in gas phase | Overall MW | Overall 1-Hexene (mol. %) | Fraction | MW of Fraction | Weight of Fraction (%) |
|---|---|---|---|---|---|---|
| 75 | 0.5 mol. % | 857,100 | 4.88 | I | 11,300 | 1.3 |
| II | 54,500 | 7.6 | ||||
| III | 144,700 | 16.2 | ||||
| IV | 453,800 | 38.0 | ||||
| V | 1,590,000 | 40.3 | ||||
| 95 | 2.6 mol. % | 433,000 | 6.84 | I | 10,500 | 2.2 |
| II | 45,600 | 12.9 | ||||
| III | 155,200 | 30.2 | ||||
| IV | 530,000 | 40.3 | ||||
| V | 1,560,000 | 14.4 |
The insertion of propene is more complex than that of ethene due to the presence of the methyl group, which introduces the possibility of different stereochemical configurations in the polymer chain. nih.gov The stereochemistry of propene insertion is highly dependent on the catalyst system used. acs.org For instance, C₁-symmetric metallocene catalysts can produce highly isotactic polypropylene (B1209903), where the methyl groups are all on the same side of the polymer backbone. mdpi.com
As a larger α-olefin, 1-butene insertion is significantly influenced by steric hindrance. csic.es The ethyl group of 1-butene presents a greater steric barrier to insertion compared to the methyl group of propene. This steric effect can lead to a lower reactivity for 1-butene compared to both ethene and propene. conicet.gov.ar The design of the catalyst, particularly the steric bulk of the ligands surrounding the metal center, plays a crucial role in the incorporation of 1-butene. mdpi.comrsc.org For example, catalysts with a more open coordination geometry may better accommodate the bulkier 1-butene monomer. conicet.gov.armdpi.com
DFT computational studies have shown that the steric interactions between the incoming 1-butene monomer and the growing polymer chain, as well as the catalyst ligands, are key determinants of the insertion pathway and rate. nih.govfrontiersin.org In some cases, increasing the steric pressure within the nickel coordination sphere of a catalyst has been shown to markedly increase the selectivity for 1-butene by retarding subsequent isomerization reactions. rsc.org The presence of a comonomer can also influence 1-butene incorporation; a "synergistic effect" has been reported where the presence of a short-chain α-olefin like 1-butene enhances the incorporation of a longer α-olefin. conicet.gov.ar
| Catalyst | rE | rB | rErB |
|---|---|---|---|
| HH | 29 ± 4 | 0.027 ± 0.003 | 0.8 ± 0.2 |
| MeH | 35 ± 3 | 0.024 ± 0.002 | 0.8 ± 0.1 |
| MeMe | 42 ± 4 | 0.021 ± 0.002 | 0.9 ± 0.1 |
| HMe | 36 ± 4 | 0.025 ± 0.002 | 0.9 ± 0.2 |
Regioselectivity of Monomer Incorporations
Regioselectivity refers to the orientation of the unsymmetrical propene and 1-butene monomers as they insert into the metal-carbon bond of the growing polymer chain. The two primary modes of insertion are primary (1,2) insertion and secondary (2,1) insertion.
In primary (1,2) insertion of an α-olefin, the bond forms between the metal center and the CH₂ group of the monomer, resulting in a primary alkyl-metal species. uninsubria.it In secondary (2,1) insertion, the bond forms with the CHR group, yielding a more sterically hindered secondary alkyl-metal species. uninsubria.it For most Ziegler-Natta and metallocene catalyst systems, 1,2-insertion is the overwhelmingly favored pathway for α-olefins due to both electronic and steric factors. nih.govfrontiersin.orgacs.org
The occurrence of 2,1-insertions, often termed "regioerrors," can have a significant impact on the polymerization process. The resulting secondary metal-alkyl species is generally less reactive and can slow down the rate of subsequent monomer insertions, sometimes leading to a "dormant site". nih.govfrontiersin.orguni-konstanz.de The frequency of these regioerrors is catalyst-dependent and can be quantified using techniques like ¹³C NMR spectroscopy. researchgate.netacs.org While the incidence of 2,1-insertions is typically low (e.g., around 1%), it can be sufficient to tie up a significant fraction of the catalyst in a less active state. uni-konstanz.de DFT calculations confirm that the energy barrier for 2,1-insertion is consistently higher than for 1,2-insertion for both propene and 1-butene. nih.govfrontiersin.org
Following a monomer insertion, particularly a less common 2,1-insertion, the active metal center can sometimes isomerize or "walk" along the polymer chain before the next monomer inserts. oup.comresearchgate.net This chain walking process can lead to the formation of unexpected monomer unit structures within the polymer backbone.
In the context of 1-butene polymerization, a 2,1-insertion followed by isomerization can lead to the formation of a 4,1-unit in the polymer chain. nih.govfrontiersin.orgresearchgate.net This occurs when the catalyst, after a 2,1-insertion of a butene molecule, isomerizes to the terminal carbon of the inserted unit before the next propagation step. Similarly, in propene polymerization, isomerization of a 2-butenyl end group, which can form after a 2,1-insertion and subsequent chain termination, can lead to a 4-butenyl end group. mdpi.com The investigation of these isomerization pathways is crucial for a complete understanding of the polymer's microstructure, as they can introduce branching and affect the material's properties. researchgate.netacs.org
Mechanisms of Chain Transfer and Termination Reactions
Chain transfer and termination reactions are critical events in polymerization that limit the final molecular weight of the polymer. In the context of ethene-propene-1-butene terpolymerization using catalysts like metallocenes, several mechanisms are operative. The dominant pathways are influenced by the catalyst structure, monomer concentrations, and polymerization conditions. uni-hamburg.deresearchgate.net
The primary mechanisms for chain termination and transfer include:
β-Hydride (β-H) Elimination: This is a common termination pathway in olefin polymerization. uni-hamburg.de It involves the transfer of a hydrogen atom from the beta-carbon of the growing polymer chain to the metal center of the catalyst. This process results in a polymer chain with a terminal unsaturation (a vinyl or vinylidene group) and a metal-hydride species, which can then initiate a new polymer chain. uni-hamburg.deacs.org The specific end group formed depends on the last inserted monomer unit.
Chain Transfer to Monomer: The growing polymer chain can be terminated by transferring to a monomer molecule. For instance, a β-H transfer can occur from the growing chain to a coordinated monomer molecule instead of the metal center. nih.gov This simultaneously terminates one chain and initiates another, making it a chain transfer process. In ethene-rich polymerizations, chain transfer to the ethene monomer can be a significant termination route. researchgate.netresearchgate.net
Chain Transfer to Co-catalyst/Chain Shuttling Agent: In systems using an aluminum-based co-catalyst, such as methylaluminoxane (B55162) (MAO) or triisobutylaluminum (B85569) (TIBA), chain transfer to the aluminum alkyl is a prominent termination route. researchgate.netresearchgate.net The growing polymer chain is transferred from the primary catalyst (e.g., zirconium) to the aluminum center, and an alkyl group from the aluminum is transferred to the primary catalyst, starting a new chain. This is often the most common termination mechanism for certain metallocene systems. researchgate.netresearchgate.net
Termination via Regioirregular Insertion: The insertion of a monomer in a "non-standard" orientation, known as a regioerror or misinsertion (e.g., a 2,1-insertion instead of a 1,2-insertion), can significantly impact chain termination. acs.orgnih.gov Following a regioirregular insertion of propene or 1-butene, the resulting secondary growing chain can make subsequent monomer insertions more difficult. nih.gov This steric hindrance can lower the energy barrier for termination reactions like β-H elimination, making termination more likely to occur than further propagation. acs.orgnih.gov Studies on 1-butene polymerization show that when a regioirregular unit is inserted, the termination step is kinetically favored over propagation. nih.gov
The relative prevalence of these mechanisms dictates the molecular weight of the resulting terpolymer. For example, research on ethene-propene copolymerization with specific zirconocene (B1252598) catalysts has shown that chain transfer to aluminum can be the dominating termination pathway, accompanied by β-H transfer to the metal or the monomer. researchgate.net The steric properties of the catalyst can suppress certain pathways; for instance, a more sterically hindered catalyst was found to suppress chain transfer to the ethene monomer. researchgate.net
Table 1: Key Chain Termination Mechanisms and Influencing Factors
| Mechanism | Description | Key Influencing Factors | Resulting End Group/Species |
|---|---|---|---|
| β-Hydride Elimination to Metal | Transfer of a β-hydrogen from the polymer chain to the catalyst's metal center. uni-hamburg.de | Temperature, catalyst structure. researchgate.net | Vinyl or vinylidene group on polymer; metal-hydride complex. uni-hamburg.de |
| Chain Transfer to Monomer | Transfer of a β-hydrogen from the polymer chain to a monomer molecule. nih.gov | Monomer type and concentration. researchgate.net | Saturated polymer chain; new initiated monomer cation. libretexts.org |
| Chain Transfer to Co-catalyst (e.g., Al-alkyl) | The polymer chain is transferred from the catalyst to the aluminum co-catalyst. researchgate.net | Type and concentration of co-catalyst (e.g., MAO, TIBA). researchgate.net | Polymer chain attached to Al; new alkyl group on catalyst. researchgate.net |
| Termination after Regioerror | A 2,1-monomer insertion creates a secondary growing chain, which favors termination over further propagation. nih.gov | Monomer type (propene, 1-butene), catalyst regioselectivity. nih.gov | Leads to lower molecular weight polymers. nih.gov |
Synergistic and Antagonistic Comonomer Effects on Polymerization Kinetics
In terpolymerization, the presence of multiple monomers can lead to complex kinetic behaviors that are not simply an average of the individual homopolymerization rates. These are often described as synergistic or antagonistic effects.
A synergistic effect , also known as the "comonomer effect," is observed when the rate of polymerization increases upon the addition of a small amount of a comonomer. conicet.gov.armdpi.com This phenomenon has been noted in the copolymerization of ethene with α-olefins like 1-butene. conicet.gov.ar Several theories have been proposed to explain this rate enhancement:
Activation of Catalytic Centers: One explanation suggests that the comonomer participates in the activation of catalytic sites, which decreases the activation energy required for monomer insertion into the metal-carbon bond, thereby making both propagation and chain-transfer reactions easier. conicet.gov.ar
Diffusion and Solubility: In some systems, particularly heterogeneous catalysis, the incorporation of a comonomer can alter the morphology of the forming polymer, making the catalyst sites more accessible to the monomers and increasing the reaction rate.
Electronic and Steric Effects: The insertion of a comonomer like 1-butene can create a less sterically hindered growing chain end, which may facilitate the subsequent insertion of another, potentially bulkier, monomer. conicet.gov.ar
Conversely, antagonistic effects , where the polymerization rate decreases, can also occur. This might happen if a comonomer inserts but then creates a "dormant" site, where subsequent monomer insertion is slow. The much lower polymerization activity seen in ethene homopolymerization compared to propene with the same Ziegler-Natta catalyst highlights how profoundly the monomer type can affect kinetics. mdpi.com
In the ethene-propene-1-butene system, a synergistic effect has been specifically reported where the addition of 1-butene enhances the incorporation of other, longer α-olefins in copolymerization with ethene. conicet.gov.ar While this specific "long-chain" synergy might not directly translate to the propene in the terpolymer, it demonstrates the principle. The comonomer (1-butene) appears to make chain propagation and transfer reactions easier. conicet.gov.ar However, this kinetic enhancement is often accompanied by a decrease in the molecular weight of the resulting polymer, as the conditions that favor faster propagation can also favor more frequent chain transfer. conicet.gov.armdpi.com
Table 2: Comonomer Effects on Polymerization Kinetics
| Effect | Kinetic Observation | Proposed Mechanism(s) | Impact on Polymer |
|---|---|---|---|
| Synergistic (Comonomer Effect) | Increased rate of polymerization with the addition of a comonomer. mdpi.com | Decreased activation energy for insertion; improved monomer diffusion; favorable steric environment after insertion. conicet.gov.ar | Higher polymer yield, but often lower molecular weight. conicet.gov.armdpi.com |
| Antagonistic | Decreased rate of polymerization. | Formation of "dormant" catalytic sites after comonomer insertion; steric hindrance. nih.gov | Lower polymer yield. |
Microstructural Analysis of Ethene Propene 1 Butene Terpolymers
Quantitative Determination of Monomer Sequence Distribution
The distribution of ethene, propene, and 1-butene (B85601) units along the polymer chain is a critical factor influencing the material's properties. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly Carbon-13 NMR (¹³C NMR), stands as a powerful and widely utilized technique for the quantitative determination of this monomer sequence distribution. researchgate.nettci-thaijo.org By analyzing the chemical shifts in the ¹³C NMR spectra, researchers can elucidate the arrangement of monomers at the dyad and triad (B1167595) level, providing a detailed picture of the polymer's primary structure. researchgate.netd-nb.info
The ¹³C NMR spectrum of an EPB terpolymer exhibits a complex pattern of peaks, where the resonance of a specific carbon atom is sensitive to the nature of its neighboring monomer units. This sensitivity allows for the identification and quantification of different dyad and triad sequences. researchgate.netd-nb.info
A dyad sequence refers to a pair of adjacent monomer units. In an EPB terpolymer, there are nine possible dyad sequences: EE (ethene-ethene), EP (ethene-propene), EB (ethene-1-butene), PE (propene-ethene), PP (propene-propene), PB (propene-1-butene), BE (1-butene-ethene), BP (1-butene-propene), and BB (1-butene-1-butene). The relative intensities of the corresponding peaks in the ¹³C NMR spectrum can be used to calculate the concentration of each dyad.
A triad sequence involves three consecutive monomer units, providing a more detailed view of the polymer microstructure. For EPB terpolymers, there are 27 possible triad sequences (e.g., EEE, EPE, EBE, PEP, PPP, PBP, BEB, BPE, BPB, etc.). The assignment of these triad resonances in the ¹³C NMR spectrum can be challenging due to overlapping peaks, but advanced techniques like two-dimensional (2D) NMR can aid in their unambiguous identification. tci-thaijo.org
The quantitative analysis of dyad and triad fractions allows for the calculation of important microstructural parameters, such as the reactivity ratios of the monomers, which provide insights into the polymerization kinetics.
Table 1: Illustrative ¹³C NMR Chemical Shift Assignments for Triad Sequences in Ethene-Propene-1-Butene Terpolymers
| Triad Sequence | Carbon Atom | Chemical Shift Range (ppm) |
| PPP | CH₃ | 20.5 - 22.0 |
| PPE | CH₃ | 19.5 - 21.0 |
| EPE | CH₃ | 19.0 - 20.0 |
| PPB | CH₃ | 21.0 - 22.5 |
| EPB | CH₃ | 19.5 - 20.5 |
| BPE | CH₂ (side chain) | 27.0 - 28.0 |
| BPB | CH₂ (side chain) | 27.5 - 28.5 |
| EEE | CH₂ | 29.5 - 30.5 |
| EBE | CH₂ | 30.5 - 31.5 |
| BEB | CH₂ | 31.0 - 32.0 |
Note: The chemical shift ranges are approximate and can vary depending on the solvent, temperature, and specific terpolymer composition.
The monomer sequence distribution can range from a completely random arrangement to a more ordered, blocky structure, where long sequences of a single monomer are present. This architectural feature has a profound impact on the polymer's properties. For instance, a terpolymer with a more random sequence distribution is likely to be amorphous and elastomeric, while a blocky architecture can lead to the formation of crystalline domains, resulting in a thermoplastic elastomer. researchgate.net
The degree of randomness can be assessed by comparing the experimentally determined triad fractions with those calculated based on statistical models, such as Bernoullian or Markovian statistics. A good agreement with a Bernoullian model suggests a random distribution, where the probability of finding a particular monomer at a given position in the chain is independent of the preceding units. Deviations from this model may indicate a tendency towards a blocky or alternating structure.
The reactivity ratio product (r₁r₂) derived from the triad sequence data is a key indicator of the sequence architecture. A value of r₁r₂ ≈ 1 suggests a random copolymerization, r₁r₂ > 1 indicates a tendency for block copolymerization, and r₁r₂ < 1 points towards an alternating copolymerization.
Analysis of Comonomer Content and Distribution Homogeneity
Techniques like Temperature Rising Elution Fractionation (TREF) and Crystallization Analysis Fractionation (CRYSTAF) are powerful for analyzing the chemical composition distribution (CCD) of semi-crystalline polyolefins. semanticscholar.orgnih.gov These methods separate the polymer chains based on their crystallizability, which is directly related to the comonomer content.
In TREF , the polymer is first crystallized from a dilute solution onto an inert support by slow cooling. Subsequently, the temperature is gradually increased, and the polymer fractions are eluted with a solvent. Chains with higher comonomer content and thus lower crystallizability elute at lower temperatures, while more crystalline chains with lower comonomer content elute at higher temperatures. researchgate.net By analyzing the comonomer content of each fraction (e.g., using NMR), a detailed picture of the CCD can be obtained.
CRYSTAF monitors the crystallization of the polymer from a dilute solution during a controlled cooling process. The concentration of the polymer remaining in solution is measured as a function of temperature. This provides a cumulative distribution of the polymer's crystallizability, which can be correlated to the comonomer distribution. nih.gov
The combination of these fractionation techniques with NMR spectroscopy provides a comprehensive understanding of both the average comonomer content and its distribution among the polymer chains, revealing the presence of different polymer populations with varying comonomer incorporation. researchgate.net
Investigation of Chain Architecture and Branching Topologies
The chain architecture of EPB terpolymers can be influenced by the presence of branches. Short-chain branches (SCBs) are introduced by the propylene (B89431) (methyl branches) and 1-butene (ethyl branches) comonomers. The distribution of these SCBs is directly related to the monomer sequence distribution as discussed in section 5.1.
In addition to SCBs, the presence of long-chain branches (LCBs) can significantly impact the rheological and processing behavior of the polymer. LCBs are branches that are comparable in length to the polymer backbone. Their presence, even at very low concentrations, can lead to enhanced melt strength and strain hardening, which are desirable for processes like film blowing and foaming. d-nb.info
The detection and quantification of LCBs in polyolefins is challenging. Size Exclusion Chromatography (SEC) coupled with a viscosity or light scattering detector is a common technique used to infer the presence of LCBs. kinampark.com Branched polymers have a more compact structure and thus a smaller hydrodynamic volume in solution compared to linear polymers of the same molecular weight. This difference can be detected and used to calculate a branching index.
Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to detect LCBs, although it is often limited to higher concentrations. Specific NMR signals can be assigned to the carbon atoms at the branch points.
Molecular Weight and Molecular Weight Distribution Characterization
The molecular weight (MW) and molecular weight distribution (MWD) are fundamental characteristics of polymers that significantly influence their mechanical and rheological properties. For EPB terpolymers, these parameters are typically determined by Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC). researchgate.netkpi.ua
GPC separates polymer molecules based on their hydrodynamic volume in solution. The polymer solution is passed through a column packed with porous gel particles. Smaller molecules can penetrate more into the pores and thus have a longer elution time, while larger molecules are excluded from the pores and elute faster. By calibrating the column with standards of known molecular weight, the MWD of the sample can be determined.
The MWD is often described by the polydispersity index (PDI), which is the ratio of the weight-average molecular weight (Mw) to the number-average molecular weight (Mn). A PDI value close to 2 is typical for polymers made with single-site catalysts, indicating a narrow MWD. Ziegler-Natta catalysts, on the other hand, often produce polymers with a broader MWD (higher PDI). kpi.ua
The combination of GPC with other detectors, such as light scattering and viscometry, can provide more detailed information about the polymer's structure, including the presence of branching. kinampark.com
Table 2: Summary of Microstructural Analysis Techniques for Ethene-Propene-1-Butene Terpolymers
| Microstructural Feature | Primary Analytical Technique(s) | Information Obtained |
| Monomer Sequence Distribution | ¹³C NMR, 2D NMR | Dyad and triad fractions, randomness vs. blockiness |
| Comonomer Content & Distribution | TREF, CRYSTAF, NMR | Average comonomer content, chemical composition distribution |
| Chain Architecture & Branching | SEC-MALS/Viscometry, ¹³C NMR | Short-chain and long-chain branching |
| Molecular Weight & Distribution | GPC/SEC | Mn, Mw, Polydispersity Index (PDI) |
Advanced Characterization Techniques for Ethene Propene 1 Butene Terpolymers
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy stands as a powerful, non-destructive technique for the detailed microstructural analysis of ethene-propene-1-butene terpolymers. tci-thaijo.org It provides invaluable information on monomer composition, sequence distribution, and complex structural features. tci-thaijo.orgscispace.com
Carbon-13 NMR (¹³C NMR) is particularly sensitive to the chemical environment of each carbon atom in the polymer chain, making it an exceptional tool for determining monomer composition and sequence distribution. scispace.com The chemical shifts of the carbon atoms are influenced by the neighboring monomer units, allowing for the identification and quantification of different monomer sequences, such as dyads, triads, tetrads, and even pentads. scispace.comresearchgate.net
The analysis of ¹³C NMR spectra enables the quantitative determination of the molar content of ethene, propene, and 1-butene (B85601) units within the terpolymer. researchgate.netwipo.int Specific resonances in the spectrum can be assigned to different triad (B1167595) sequences (e.g., EPE, PEP, EBE, etc.), providing a detailed picture of how the monomers are arranged along the polymer backbone. researchgate.netdss.go.th For instance, a study of a propylene-ethylene-1-butene terpolymer revealed that it was primarily composed of long, highly isotactic propylene (B89431) sequences with smaller amounts of ethylene (B1197577) and 1-butene comonomers. researchgate.net The terpolymer's microstructure could be effectively analyzed by considering it as a combination of a propylene-ethylene copolymer and a propylene-1-butene copolymer. researchgate.net
Simplified and highly resolved ¹³C NMR spectra facilitate unambiguous peak assignments, which are crucial for accurate compositional calculations. scispace.comresearchgate.net The monomer sequence distribution significantly impacts the polymer's properties, and ¹³C NMR provides the data to understand these structure-property relationships. tci-thaijo.org
Table 1: Representative ¹³C NMR Data for Ethene-Propene-1-Butene Terpolymer Analysis
| Parameter | Description | Typical Chemical Shift Range (ppm) | Reference |
| Monomer Content | Quantification of ethene, propene, and 1-butene units. | Varies based on specific carbon environments. | dss.go.th |
| Triad Sequences | Distribution of three-monomer sequences (e.g., EEE, EEP, PEP). | Specific regions for different triad types. | conicet.gov.ar |
| Isotacticity | Stereochemical arrangement of propylene units. | Methyl region (~19-22 ppm). | researchgate.net |
This table is for illustrative purposes. Actual chemical shifts can vary based on solvent, temperature, and specific polymer microstructure.
Proton NMR (¹H NMR) spectroscopy complements ¹³C NMR by providing information about the proton environment in the terpolymer. While the ¹H NMR spectra of these terpolymers can be complex due to overlapping signals from the main chain and side chain protons, they are valuable for end-group analysis and obtaining a general overview of the polymer's structure. dss.go.thyoutube.com
To overcome the complexity and spectral overlap in one-dimensional (1D) NMR, multidimensional NMR techniques are employed. tci-thaijo.org These methods provide enhanced resolution and connectivity information, which is crucial for assigning resonances in the complex spectra of ethene-propene-1-butene terpolymers. tci-thaijo.orgresearchgate.net
Gradient Heteronuclear Single Quantum Coherence (gHSQC): This two-dimensional (2D) experiment correlates the chemical shifts of directly bonded proton and carbon atoms. tci-thaijo.orgmsu.edu It is highly effective for distinguishing different monomer units and their immediate chemical environment.
Gradient Heteronuclear Multiple Bond Correlation (gHMBC): The gHMBC experiment reveals correlations between protons and carbons that are separated by two or three bonds. tci-thaijo.orgmsu.edu This long-range connectivity information is vital for elucidating the sequence of monomers in the polymer chain. researchgate.net
gHSQC-Total Correlation Spectroscopy (gHSQC-TOCSY): This technique combines the features of HSQC and TOCSY to show correlations between a given proton and all other protons within the same spin system, and their corresponding carbons. tci-thaijo.org
The combination of these 1D and 2D NMR experiments permits a comprehensive characterization of the intricate structure of poly(ethylene-co-propylene-co-butene) terpolymers, leading to more accurate quantitative determination of their microstructure. tci-thaijo.org
Hyperpolarized NMR is an advanced technique that dramatically enhances the NMR signal intensity, by factors of up to 5000-fold in some cases. rsc.orgrsc.org This significant signal enhancement allows for the real-time, in-situ monitoring of polymerization reactions. rsc.orgnih.govresearchgate.net
By hyperpolarizing the ¹³C nuclei of the monomers (ethene, propene, and 1-butene), it is possible to observe the reaction kinetics, the formation of polymer products, and even side products within seconds of the reaction starting. rsc.orgrsc.orgresearchgate.net This provides unprecedented insights into the catalytic process. Studies have utilized this technique to characterize the polymerization of propene and 1-butene, observing a decrease in the kinetic rate constants with increasing steric bulk of the monomer. rsc.orgrsc.org The real-time data also allows for the observation of catalyst deactivation during the measurement period. rsc.orgacs.org
Chromatographic Separation Techniques
Chromatographic methods are essential for determining the molecular weight and molecular weight distribution of polymers, which are critical parameters influencing their processing behavior and final properties.
Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is the standard method for determining the molecular weight (Mw), number average molecular weight (Mn), and molecular weight distribution (MWD or polydispersity index, PDI = Mw/Mn) of polymers. researchgate.netgoogle.comresearchgate.net The technique separates polymer molecules based on their hydrodynamic volume in solution.
Table 2: GPC Data for a Propylene-1-Butene-Ethene Terpolymer (TERPO) and a Reactor Blend (BLEND)
| Sample | Mn ( g/mol ) | Mw ( g/mol ) | PDI (Mw/Mn) | Reference |
| TERPO | 45,700 | 288,000 | 6.3 | researchgate.net |
| BLEND | 72,600 | - | - | researchgate.net |
Note: The molecular weight values for the BLEND should be interpreted with caution due to it being a multiphase mixture. This data is sourced from a specific study and is representative of the type of information obtained from GPC analysis.
Temperature Rising Elution Fractionation (TREF) for Compositional Heterogeneity
Temperature Rising Elution Fractionation (TREF) is a powerful analytical technique for characterizing the chemical composition distribution (CCD) in semi-crystalline polymers like ethene-propene-1-butene terpolymers. polymerchar.com The method separates polymer chains based on their crystallizability, which is directly related to their comonomer content and distribution. researchgate.net
The TREF process involves two main stages. First, the terpolymer is dissolved in a suitable solvent at a high temperature (e.g., 140–160 °C) and then loaded onto a column packed with an inert support. fraunhofer.de The column is then slowly cooled, causing the polymer fractions to crystallize and deposit onto the support at different temperatures. fraunhofer.de Fractions with higher crystallinity, typically those with longer, more regular propylene sequences and lower comonomer content, crystallize at higher temperatures. Conversely, fractions with higher concentrations of ethene and 1-butene, which disrupt the crystalline structure, crystallize at lower temperatures. fraunhofer.deresearchgate.net
In the second stage, the elution step, the solvent is pumped through the column while the temperature is gradually increased. fraunhofer.de As the temperature rises, the different crystallized fractions re-dissolve and elute from the column, with the least crystalline fractions eluting at lower temperatures and the most crystalline fractions eluting at higher temperatures. fraunhofer.de An infrared (IR) detector measures the concentration of the eluting polymer, and plotting this concentration against the elution temperature yields the compositional distribution of the sample. polymerchar.com
Research on a terpolymer of propylene with small amounts of ethene and 1-butene demonstrates the utility of TREF. researchgate.net The terpolymer was separated into various fractions, which were then analyzed by other methods like ¹³C Nuclear Magnetic Resonance (NMR) and Differential Scanning Calorimetry (DSC). researchgate.net This analysis revealed that each fraction possessed a more uniform microstructure compared to the whole polymer. researchgate.net Specifically, the study showed that the ethene content tended to decrease as the isotacticity and, consequently, the elution temperature of the fractions increased. researchgate.net This finding highlights the significant compositional heterogeneity often present in terpolymers produced with heterogeneous Ziegler-Natta catalysts. researchgate.net
The data below illustrates typical findings from a TREF analysis of a propylene-based copolymer, showing the relationship between elution temperature and comonomer content.
| Elution Temperature (°C) | Fraction | Ethylene Content (mol%) | Crystallinity |
| < 30 | Amorphous / Low Crystallinity | High | Low |
| 30 - 60 | Low Crystallinity | Moderate-High | Moderate-Low |
| 60 - 90 | Moderate Crystallinity | Moderate | Moderate |
| > 90 | High Crystallinity | Low | High |
This table is illustrative, based on the general principles that lower elution temperatures correlate with higher comonomer content and lower crystallinity. fraunhofer.deresearchgate.net
Crystallization Analysis Fractionation (Crystaf) for Crystallizability Distribution
Crystallization Analysis Fractionation (Crystaf) is an analytical technique closely related to TREF, designed to determine the crystallizability distribution of polyolefins. fraunhofer.de Developed as a faster alternative to TREF, Crystaf monitors the polymer concentration in a solution as it is slowly cooled, rather than through a subsequent elution step. fraunhofer.de
In the Crystaf process, the ethene-propene-1-butene terpolymer is dissolved in a solvent at a high temperature. fraunhofer.de The solution is then cooled at a constant rate. fraunhofer.de During cooling, an online detector (typically an IR detector) continuously measures the concentration of the polymer remaining in the solution. fraunhofer.de As the temperature decreases, polymer chains begin to crystallize and precipitate out of the solution, leading to a drop in the measured concentration. fraunhofer.de A plot of the rate of concentration change versus temperature provides the crystallizability distribution. fraunhofer.de
Crystaf has been used to verify the results of TREF fractionations of ethene-propene-1-butene terpolymers. researchgate.netresearchgate.net By comparing the TREF elution curve with the Crystaf crystallization profile, researchers can confirm the compositional distribution. researchgate.net While TREF separates fractions physically for further analysis, Crystaf offers a more rapid assessment of the distribution of crystallizable components within the terpolymer. fraunhofer.de The peak temperature in a Crystaf profile is related to the average comonomer content; a lower crystallization temperature indicates a higher comonomer content, which hinders crystallization. fraunhofer.de
| Parameter | TREF | Crystaf |
| Principle | Separation based on elution temperature during heating. fraunhofer.de | Analysis based on crystallization temperature during cooling. fraunhofer.de |
| Process | Dissolution, crystallization, then elution. fraunhofer.de | Dissolution, then monitored crystallization. fraunhofer.de |
| Speed | Slower, involves distinct crystallization and elution steps. fraunhofer.de | Faster, analysis occurs during the crystallization step. fraunhofer.de |
| Output | Physical fractions can be collected for further analysis. researchgate.net | Provides a profile of crystallizability distribution. fraunhofer.de |
Vibrational Spectroscopy
Vibrational spectroscopy techniques are essential for probing the molecular structure of polymers. By measuring the absorption or scattering of radiation corresponding to the vibrational energy levels of molecules, these methods provide detailed information about the chemical composition and arrangement of atoms. mst.or.jp
Fourier Transform Infrared (FT-IR) Spectroscopy for Composition and Structure
Fourier Transform Infrared (FT-IR) spectroscopy is a widely used, non-destructive technique for determining the comonomer content in ethene-propene-1-butene terpolymers. nih.govgoogle.com The method works by irradiating a sample with infrared light and measuring the absorption at different wavelengths. mst.or.jp Specific functional groups and molecular structures absorb IR radiation at characteristic frequencies, creating a unique spectral fingerprint. mst.or.jp
In one study, researchers developed a robust model to predict the 1-butene concentration in ethene/propylene/1-butene terpolymers using FT-IR spectra. nih.gov The FT-IR results were calibrated against ¹³C NMR data, a primary reference method. The study found that an ANN model, particularly after a variable selection procedure, provided the best performance for predicting the 1-butene content in real-time during polymer production. nih.gov
| Spectral Region/Band | Assignment | Application |
| ~720-730 cm⁻¹ | -(CH₂)n- rocking (n≥4) | Quantification of ethylene sequences. nih.gov |
| ~1378 cm⁻¹ | -CH₃ symmetric bending | Related to propylene and butene content. conicet.gov.ar |
| ~1155 cm⁻¹ | C-C backbone, CH wagging | Related to isotactic propylene sequences. |
| ~770 cm⁻¹ | Ethyl branch rocking | Quantification of 1-butene content. nih.gov |
Raman Spectroscopy for Molecular Vibrational Modes
Raman spectroscopy is a complementary technique to FT-IR that provides information about molecular vibrational modes. science.gov It relies on the inelastic scattering of monochromatic light (Raman scattering), which occurs when a molecule's vibration causes a change in its polarizability. libretexts.org For molecules with a center of inversion, vibrational modes that are Raman-active are often IR-inactive, and vice-versa, a principle known as mutual exclusion. youtube.com
In the context of ethene-propene-1-butene terpolymers, Raman spectroscopy can be used to analyze the symmetry of vibrational modes and provide insight into the polymer backbone and side chains. youtube.com For example, the C=C double bond stretching mode in the unreacted monomers and the C-C backbone stretching modes in the resulting polymer are readily observable in Raman spectra. science.gov The technique can distinguish between different conformations and the regularity of the polymer chain. acs.org
| Vibrational Mode | Symmetry (in Ethylene, D2h) | Activity | Relevance to Terpolymer Structure |
| CH₂ Symmetric Stretch | Ag | Raman | Information on methylene (B1212753) groups. |
| C=C Stretch | Ag | Raman | Characterization of residual unsaturation. |
| CH₂ Wag | B1g | Raman | Information on side-chain structure. |
| CH₂ Asymmetric Stretch | B2u | IR | Information on methylene groups. |
| CH₂ Wag | B3u | IR | Information on side-chain structure. |
This table is based on the vibrational modes of ethylene and illustrates the principle of Raman activity for relevant structural units. libretexts.orgyoutube.com
X-ray Diffraction Techniques
X-ray diffraction is a primary method for investigating the crystalline structure of materials. capes.gov.br By analyzing the angles and intensities of X-rays diffracted by the crystalline lattice of a polymer, detailed information about its structure, including the arrangement of chains and the degree of crystallinity, can be obtained. capes.gov.br
Wide-Angle X-ray Diffraction (WAXD) for Crystalline Structure and Polymorphism
Wide-Angle X-ray Diffraction (WAXD) is the definitive technique for studying the crystalline structure and polymorphic forms of ethene-propene-1-butene terpolymers. csic.es The physical and mechanical properties of these materials are highly dependent on their degree of crystallinity and the specific crystal modifications present. capes.gov.br Isotactic polypropylene (B1209903) (iPP), the primary component, is known to exhibit several polymorphic forms, mainly the monoclinic α-form and the hexagonal γ-form. csic.es
Studies using WAXD have shown that in ethene-propene-1-butene terpolymers, the presence of both comonomers leads to shorter crystallizable propylene sequences, which favors the formation of the γ-form over the α-form. csic.es The 1-butene units, due to their structural similarity to propylene, can be incorporated into the iPP crystal lattice to a greater extent than ethylene units. csic.es This co-crystallization can distort the crystal lattice, observable as a shift in the WAXD peak positions to lower angles. csic.es The type and concentration of the comonomers are key factors that determine the final crystalline structure and properties. csic.es
The WAXD pattern of a semi-crystalline terpolymer consists of sharp diffraction peaks superimposed on a broad amorphous halo. The degree of crystallinity can be calculated by separating the areas of the crystalline peaks from the amorphous background. capes.gov.br
| WAXD Reflection (2θ angle) | Miller Index | Crystal Form | Significance |
| ~14.1° | (110) | α-form | Strongest reflection of the α-form. acs.org |
| ~16.9° | (040) | α-form | Characteristic reflection of the α-form. acs.org |
| ~18.6° | (130) | α-form | Characteristic reflection of the α-form. acs.org |
| ~20.1° | (117) | γ-form | Characteristic reflection indicating the presence of the γ-form. acs.org |
| ~10-11° / 18-19° | (110) / (300) | δ-form | Reflections of the trigonal δ-form, seen with higher comonomer content. acs.org |
Small-Angle X-ray Scattering (SAXS) for Lamellar Morphology
Small-Angle X-ray Scattering (SAXS) is a powerful, non-destructive technique used to investigate the nanoscale structure of semi-crystalline polymers, including ethene-propene-1-butene terpolymers. spectroscopyonline.com It provides critical information on the lamellar morphology, which consists of alternating crystalline and amorphous layers. researchgate.netspectroscopyonline.com
In these terpolymers, the contrast for SAXS arises from the electron density difference between the higher-density crystalline lamellae (formed by ordered ethylene and propylene sequences) and the lower-density amorphous regions (containing non-crystallizable segments and chain ends). spectroscopyonline.com The resulting scattering pattern contains valuable information about the spatial arrangement and dimensions of these lamellae.
Key Research Findings:
Lamellar Spacing (Long Period): A primary parameter obtained from SAXS is the long period, which represents the average distance between the centers of two adjacent crystalline lamellae. researchgate.netacs.org This is determined from the position of the main scattering peak. For ethylene-based copolymers, the long period is typically in the range of 10-30 nm. scribd.com
Hidden Crystallinity: In some ethene-propene terpolymers that may appear amorphous by wide-angle X-ray diffraction (WAXD), SAXS can reveal "hidden crystallinity." acs.org This is because SAXS is highly sensitive to the periodic arrangement of even small or imperfect crystalline aggregates, which may not produce sharp WAXD peaks but still generate a detectable SAXS correlation peak. acs.org
Structural Changes: Time-resolved SAXS measurements can monitor structural changes in real-time during processes like heating or mechanical deformation. researchgate.net For instance, studies on ethylene-1-butene copolymers have shown that significant instantaneous structural changes occur during dynamic heating, as reflected by an increase in the SAXS invariant, which is a measure of the total scattering power and relates to the degree of crystallinity and density contrast. researchgate.net
The analysis of SAXS patterns allows researchers to build models of the lamellar structure, providing insights into how comonomer incorporation and processing conditions affect the final morphology and, consequently, the material's properties. spectroscopyonline.com
Thermal Analysis for Crystallization Behavior
Thermal analysis techniques are fundamental for characterizing the crystallization and melting behavior of ethene-propene-1-butene terpolymers. These methods measure changes in material properties as a function of temperature.
Differential Scanning Calorimetry (DSC) is the most widely used thermal analysis technique for polymers. It measures the heat flow into or out of a sample as it is subjected to a controlled temperature program. researchgate.netresearchgate.net This allows for the determination of key thermal transitions and the study of crystallization kinetics.
Key Research Findings:
Thermal Transitions: DSC thermograms of ethene-propene-1-butene terpolymers reveal important thermal events. The melting temperature (Tm) corresponds to the peak of the endothermic melting process, while the crystallization temperature (Tc) corresponds to the peak of the exothermic crystallization upon cooling from the melt. csic.esgoogle.com The area under the melting peak is used to calculate the enthalpy of fusion (ΔHm), which is proportional to the degree of crystallinity.
Effect of Comonomers: The incorporation of both ethene and 1-butene as comonomers into a polypropylene chain disrupts the regularity of the polymer structure. This leads to the formation of smaller and less perfect crystals. csic.es Consequently, ethene-propene-1-butene terpolymers generally exhibit lower crystallinity, melting temperatures, and crystallization temperatures compared to propylene homopolymers or copolymers with only one type of comonomer. csic.es
Multiple Melting Peaks: In some ethylene-butene copolymers with high comonomer content, DSC thermograms can display multiple melting peaks. researchgate.net The higher temperature peak is often attributed to more stable, lamellar-like crystals formed from longer crystallizable sequences, while the lower temperature peak may correspond to smaller, less perfect crystals or fringed micellar structures. researchgate.net
Crystallization Kinetics: By performing isothermal crystallization experiments in the DSC, the kinetics of crystallization can be evaluated. nih.gov The time required for the crystallization exotherm to complete at different temperatures provides data on the rate of crystallization. Terpolymers, due to their more complex chain structure, often exhibit slower crystallization kinetics compared to their homopolymer counterparts.
The following table summarizes typical DSC data for propylene-based polymers, illustrating the effect of comonomer incorporation.
| Polymer Type | Ethylene (wt%) | 1-Butene (wt%) | Melting Temperature (Tm) (°C) | Crystallization Temperature (Tc) (°C) | Degree of Crystallinity (%) |
| Propylene Homopolymer | 0 | 0 | ~165 | ~110-120 | High |
| Propylene-Ethene Copolymer | >0 | 0 | Lower than homopolymer | Lower than homopolymer | Moderate to High |
| Propylene-1-Butene Copolymer | 0 | >0 | Lower than homopolymer | Higher than ethene copolymers and terpolymers | High |
| Ethene-Propene-1-Butene Terpolymer | >0 | >0 | Lowest among the types | Lowest among the types | Lowest among the types |
| Note: Specific values depend on the exact comonomer content and distribution. Data is illustrative based on findings in csic.es. |
Microscopic Techniques for Morphological Characterization
Microscopic techniques provide direct visualization of the terpolymer's morphology, from the scale of individual crystals to larger supermolecular structures.
Polarized Optical Microscopy (OM) is a valuable tool for observing the large-scale crystalline morphology, known as spherulites, in semi-crystalline polymers. Spherulites are birefringent, meaning they can rotate the plane of polarized light, making them visible under a polarizing microscope.
Key Research Findings:
Spherulite Observation: In ethene-propene-1-butene terpolymers, the size, shape, and perfection of spherulites are influenced by the comonomer content and crystallization conditions. As the polymer crystallizes from the melt, lamellae grow radially outwards from a central nucleus, forming a spherical superstructure. scribd.com
Influence of Comonomers: The presence of comonomers disrupts the regular chain folding process required for lamellar growth. In propylene-butene copolymers, this can lead to a transformation from large spherulites to smaller, less-organized structures like bundle-like or granular crystals as the butene content increases. A similar trend is expected in terpolymers with increasing ethene and 1-butene content.
Scanning Electron Microscopy (SEM) provides high-resolution, high-magnification images of a sample's surface topography. By examining fracture surfaces, it can also reveal details about the internal morphology.
Key Research Findings:
Surface and Fracture Analysis: SEM is used to study the fracture surfaces of terpolymer samples, which can provide insights into the failure mechanism (e.g., brittle or ductile) and the underlying morphology. core.ac.uk
Phase Morphology: In blends containing ethene-propene-1-butene terpolymers, SEM can visualize the phase dispersion, such as the size and shape of dispersed terpolymer domains within a matrix. researchgate.netresearchgate.net For foamed terpolymers, SEM is critical for characterizing the internal cell structure, including cell size, shape, and wall thickness. researchgate.net
Small-Angle Light Scattering (SALS) is a technique that provides information about larger structural features, on the order of micrometers, which is the typical size range of spherulites. scribd.comanton-paar.com When a laser beam passes through a thin film of the polymer, the light is scattered by fluctuations in the refractive index caused by the presence of supermolecular structures.
Key Research Findings:
Spherulite Size and Shape: The scattering pattern produced in a SALS experiment is related to the average size and shape of the spherulites. A characteristic clover-leaf or four-lobe pattern is often observed for well-formed spherulites. The size of this pattern is inversely proportional to the size of the spherulites. anton-paar.com
Deformation Studies: SALS is particularly useful for studying the deformation of supermolecular structures in real-time. anton-paar.com When a sample is stretched, the SALS pattern changes from circular or four-lobed to an elliptical shape, providing quantitative information on how the spherulites deform under strain. anton-paar.com This allows for a direct correlation between the macroscopic mechanical behavior and the changes occurring at the microstructural level. anton-paar.com
Theoretical and Computational Modeling of Ethene Propene 1 Butene Polymerization
Density Functional Theory (DFT) Calculations for Reaction Insights
Density Functional Theory (DFT) has become a cornerstone in the computational study of olefin polymerization. By solving the electronic structure of the catalyst-monomer complexes, DFT can elucidate the energetics of various reaction steps, offering a detailed understanding of the polymerization mechanism.
DFT calculations are instrumental in modeling the geometry and electronic properties of catalytic active sites, which are typically transition metal complexes. These simulations can predict how ethene, propene, and 1-butene (B85601) monomers coordinate to the metal center and the subsequent insertion into the growing polymer chain.
The insertion of each monomer follows a multi-step pathway, including the formation of a π-complex between the olefin and the catalyst, followed by the insertion into the metal-alkyl bond, leading to the extension of the polymer chain. DFT studies on related systems, such as the homopolymerization of propene and 1-butene, reveal that the energy barriers for these steps are influenced by both steric and electronic factors. For instance, the substitution pattern on the ancillary ligands of the catalyst can create a specific chiral environment around the active site, dictating the preferred monomer coordination and insertion pathway.
In the context of terpolymerization, DFT can be used to model the competitive insertion of the three monomers. While specific DFT studies on the ethene-propene-1-butene system are limited, insights can be drawn from studies on the copolymerization of ethene and propene, as well as the homopolymerization of propene and 1-butene. These studies indicate that ethene, being the least sterically hindered monomer, generally exhibits the lowest insertion barrier. The relative insertion barriers for propene and 1-butene are influenced by the catalyst's steric and electronic properties.
Table 1: Calculated Energy Differences for Propene and 1-Butene Insertion
| Parameter | Propene (kcal/mol) | 1-Butene (kcal/mol) |
|---|---|---|
| ΔE#stereo | Data not available | Data not available |
| ΔG#stereo | 0.6 | 0.1 |
| ΔE#regio | Data not available | Data not available |
| ΔG#regio | 1.8 | 2.2 |
Note: This table presents generalized data from DFT calculations on propene and 1-butene homopolymerization, which can provide insights into their behavior in a terpolymerization system. ΔE# and ΔG# represent the differences in electronic and Gibbs free energy, respectively, for stereoselectivity and regioselectivity. The values for stereoselectivity are indicative of the energy difference between the insertion of different enantiofaces of the monomer, while the values for regioselectivity represent the energy difference between 1,2- and 2,1-insertions.
Regio- and stereoselectivity are critical in determining the microstructure and, consequently, the physical properties of the resulting terpolymer. Regioselectivity refers to the orientation of the monomer insertion (e.g., 1,2- vs. 2,1-insertion for propene and 1-butene), while stereoselectivity pertains to the spatial arrangement of the monomer units along the polymer chain.
DFT calculations have been successfully employed to predict the regio- and stereoselectivity in the homopolymerization of propene and 1-butene. researchgate.netnih.gov These studies show a strong preference for 1,2-insertion due to lower steric hindrance compared to 2,1-insertion. researchgate.netnih.gov The stereoselectivity is largely governed by the interactions between the incoming monomer, the growing polymer chain, and the chiral ligands of the catalyst.
In an ethene-propene-1-butene terpolymerization, the scenario is more complex. The insertion of a less bulky monomer like ethene can potentially disrupt the stereochemical control exerted by the catalyst on the subsequent insertion of propene or 1-butene. DFT can model these effects by calculating the transition state energies for all possible insertion sequences, thereby predicting the resulting triad (B1167595) and pentad distributions in the terpolymer chain.
Chain termination reactions limit the molecular weight of the polymer and are therefore of significant industrial importance. The primary termination pathways in olefin polymerization are β-hydride transfer to the monomer and β-hydride elimination.
DFT calculations can elucidate the mechanisms and energetics of these termination reactions. researchgate.netnih.gov For instance, in the polymerization of 1-butene, DFT studies have shown that the energy barrier for β-hydride transfer is competitive with the propagation barrier, especially after a 2,1-insertion event, which can lead to the formation of vinylidene end-groups and a decrease in molecular weight. researchgate.netnih.gov The presence of ethene and propene in the terpolymerization system can influence the rate of these termination reactions. Ethene, for example, can act as a chain transfer agent, leading to the formation of a new active site and a dead polymer chain. DFT can be used to compare the activation energies of chain propagation versus chain termination for each monomer, providing a theoretical basis for controlling the molecular weight of the ethene-propene-1-butene terpolymer.
Kinetic Modeling of Complex Terpolymerization Systems
These models are typically based on a set of differential equations that describe the rate of change of the concentrations of the active species and the polymer chains of different lengths and compositions. The rate constants for these equations can be derived from experimental data or, increasingly, from theoretical calculations such as DFT.
For ethene-propene-1-butene terpolymerization, a comprehensive kinetic model would need to account for:
The rates of initiation, propagation, and termination for each of the three monomers.
The influence of the last inserted monomer unit on the rate of the subsequent monomer insertion (penultimate unit effect).
The diffusion limitations of the monomers to the active sites, particularly in heterogeneous catalysis.
By solving these kinetic models, it is possible to simulate the evolution of the terpolymer properties as a function of the reaction conditions, such as monomer concentrations, temperature, and catalyst type. This predictive capability is invaluable for the optimization of the polymerization process to produce terpolymers with desired microstructures and properties.
Molecular Dynamics Simulations of Polymer Chain Growth and Interactions
Molecular dynamics (MD) simulations offer a powerful approach to study the dynamic aspects of polymer chain growth and the interactions between the growing chain, the catalyst, and the surrounding medium. Unlike static DFT calculations, MD simulations can track the motion of atoms over time, providing a more realistic picture of the polymerization process.
In the context of ethene-propene-1-butene terpolymerization, MD simulations can be used to investigate:
The conformational dynamics of the growing polymer chain at the active site and how this influences the approach and insertion of the next monomer.
The diffusion of the three different monomers from the bulk phase to the catalyst active site.
The early stages of polymer crystallization and the influence of the terpolymer microstructure on the resulting morphology.
Coarse-grained MD simulations, where groups of atoms are represented as single beads, can be employed to study the long-time behavior of the polymer chains, such as their entanglement and reptation dynamics, which are crucial for understanding the rheological properties of the final material. While computationally demanding, MD simulations provide a bridge between the molecular-level details obtained from DFT and the macroscopic properties of the terpolymer, offering a holistic understanding of the structure-property relationships.
Polymerization Process Engineering and Control for Ethene Propene 1 Butene Terpolymers
Reactor Modeling and Optimization for Terpolymer Production
The production of ethene-propene-1-butene terpolymers involves complex reaction kinetics and requires precise control over the polymerization process to achieve the desired material properties. Reactor modeling and optimization are crucial for efficiently producing these terpolymers with tailored microstructures and performance characteristics. The choice of reactor type, such as a fluidized-bed reactor or a stirred-bed reactor, significantly influences the process dynamics and the final product. ucl.ac.uk
Mathematical modeling is a fundamental tool for understanding and optimizing terpolymer production. These models often incorporate reaction chemistry, kinetics, and thermodynamic properties of the species involved. researchgate.net For instance, a study on propylene-1-butene-ethylene terpolymerization described the decay rate of the reaction over time using a specific mathematical equation, highlighting the high efficiency of the catalyst system used. researchgate.net The objective of such modeling is often to predict and control the polymer's molecular weight, composition, and sequence distribution.
The design of the reactor itself is a critical aspect of optimization. Key design parameters for a fixed-bed tubular reactor, for instance, include the operating pressure and temperature, as well as the reactor's dimensions, which determine the residence time of the reactants. mdpi.com
Table 1: Example of Reactor Design Parameters for an Olefin Process
| Parameter | Value |
|---|---|
| Reactor Type | Adiabatic Tubular Reactor |
| Operating Pressure | 1 bar |
| Inlet Temperature | 550 °C |
| Outlet Temperature | 512.5 °C |
| Reactor Diameter | 3 m |
| Reactor Length | 9 m |
Note: This data is from a related olefin metathesis process and is for illustrative purposes. mdpi.com
Real-Time Monitoring and Feedback Control of Comonomer Incorporation
Achieving a uniform incorporation of ethene, propene, and 1-butene (B85601) into the terpolymer chain is essential for controlling the final properties of the material. Real-time monitoring and feedback control are advanced strategies used to manage the complexities of terpolymerization. researchgate.netamericanlaboratory.com A significant challenge in polymer reactor control is the lack of readily available online measurements for key polymer properties. researchgate.net
To address this, various technologies for real-time monitoring have been developed. Systems for Automatic Continuous Online Monitoring of Polymerizations (ACOMP) can continuously extract a small stream from the reactor, dilute it, and analyze it to determine true polymer characteristics like absolute molecular weight and comonomer concentration during the synthesis. americanlaboratory.comfluenceanalytics.com This allows for the real-time prediction and control of reaction kinetics. americanlaboratory.com Another novel technique for in-line monitoring is optical coherence tomography (OCT), which can provide accurate data on coating thickness and other quality attributes in real-time. elsevierpure.com
Based on the real-time data, advanced feedback control strategies can be implemented. These can range from well-tuned PID controllers to more sophisticated nonlinear model predictive controllers (NMPC). ufrn.br NMPC is particularly useful for describing the nonlinear dynamic behavior of the polymerization process. ufrn.br Advanced control strategies often employ a hierarchical structure, where different controllers manage different aspects of the process, such as reactor temperature, gas composition, and polymer quality. ufrn.br The goal is to stabilize the operation and handle the interactive nature of the controlled variables. ufrn.br For instance, a quality controller can manipulate the concentration ratio setpoints of a gas composition controller to control the final polymer properties and facilitate smooth transitions between different polymer grades. ufrn.br The implementation of such advanced control systems has been shown to reduce variations in polymer properties by as much as 50%. ufrn.br
Future developments in this area are focused on fully automated feedback control systems where the feeds of monomers and initiators are adjusted automatically based on the real-time analysis of the polymer being produced. americanlaboratory.com
Research on Structure Property Relationships and Performance Enhancement
Influence of Monomer Incorporation on Polymer Morphology and Crystallization Behavior
The introduction of comonomers into a polymer chain acts as a disrupting element to the regularity of the main chain, which in turn significantly influences the polymer's ability to crystallize. In ethene-propene-1-butene terpolymers, both ethene and 1-butene (B85601) units act as defects in an isotactic polypropylene (B1209903) chain, hindering crystal growth. researchgate.net This disruption has several key consequences for the material's morphology and crystallization:
Lowered Melting and Crystallization Temperatures: A direct consequence of reduced crystal perfection is the lowering of both the melting temperature (Tm) and the crystallization temperature (Tc). researchgate.netgoogle.com Research on propylene-rich terpolymers has shown that ethylene (B1197577) content, in particular, has a linear effect on depressing the melting temperature at concentrations below 6.8 mol%. researchgate.net
Polymorphism and Crystal Form: The type of crystal structure (polymorph) can also be affected by comonomer incorporation. For instance, in propylene-based copolymers, the presence of comonomers can promote the formation of the γ-polymorph over the more common α-polymorph. researchgate.net This change in crystal phase can significantly influence the final optical and mechanical properties of the polymer. researchgate.net The presence of ethylene and 1-butene comonomers in a polypropylene chain results in shorter average propylene (B89431) sequence lengths, which directly impacts crystallizability. researchgate.net
The following table summarizes the general effects of increasing comonomer content on the crystallization behavior of these terpolymers.
| Property | Influence of Increasing Comonomer Content | Rationale |
| Percent Crystallinity (%) | Decreases | Comonomer units disrupt chain regularity, hindering the packing of chains into a crystal lattice. researchgate.net |
| Melting Temperature (Tm) | Decreases | Smaller and less perfect crystals require less energy to melt. researchgate.netresearchgate.net |
| Crystallization Temperature (Tc) | Decreases | The presence of non-crystallizable units slows down the nucleation and growth of crystals. google.com |
| Crystal Polymorph | Can promote alternative crystal forms (e.g., γ-phase) | Comonomers alter the energy landscape of crystal formation, sometimes favoring different packing arrangements. researchgate.net |
Correlation of Terpolymer Microstructure with Specific Performance Characteristics (Academic Research Focus)
The physical, rheological, and optical properties of a polymer are fundamentally dependent on its molecular microstructure, which encompasses monomer content and the sequence distribution along the polymer chain. tci-thaijo.org Advanced analytical techniques, such as multidimensional Nuclear Magnetic Resonance (NMR) spectroscopy, are crucial for characterizing the complex microstructure of terpolymers, enabling researchers to establish precise correlations with performance. tci-thaijo.org
One of the key advantages of terpolymerization is the ability to create materials with significant flexibility and rubber-like (elastomeric) properties. By strategically incorporating ethene and 1-butene, the crystallinity of the polymer can be reduced to a point where the material behaves as an elastomer. researchgate.net Research has shown that certain terpolymer compositions exhibit no detectable crystallinity, a characteristic of a random monomer sequence distribution that makes them suitable for high-quality rubber applications. researchgate.net These flexible grades are sought after as alternatives to conventional elastomers and as modifiers to improve the flexibility of more rigid plastics like polypropylene. google.com The cocrystallization of butene and propene units, for example, allows for a combination of the flexibility characteristic of isotactic poly(1-butene) with the stiffness of isotactic polypropylene, creating a spectrum of materials with tailored mechanical responses. acs.org
For packaging and film applications, optical properties such as transparency and low haze are critical. The optical quality of polyolefin films is directly linked to their morphology. researchgate.net Light scattering, which causes haze and reduces clarity, originates from crystalline structures like spherulites that are larger than the wavelength of light, as well as from surface roughness. researchgate.net
The incorporation of comonomers like ethene and 1-butene improves optical properties through two main mechanisms:
Reduced Crystal Size: By disrupting crystallization, comonomers lead to smaller and less perfect crystalline structures. These smaller domains scatter less light, resulting in higher transparency and lower internal haze. researchgate.net
Promotion of Different Crystal Phases: The γ-phase of polypropylene, which can be promoted by comonomer incorporation, has been shown to influence bulk optical properties, presumably by altering the birefringence of the spherulites. researchgate.net
Research has demonstrated that propylene-ethylene-1-butene terpolymers can be designed to have an excellent balance of flexibility and transparency. google.com Recent developments have focused on monophasic bimodal terpolymer compositions that achieve clarity values of 94% to 100% in cast films, making them highly suitable for demanding optical applications. google.com
The adhesion properties of polyolefins are critical in applications such as coatings, multilayer films, and adhesives. The introduction of comonomers can enhance adhesion by increasing the amorphous content of the polymer. The amorphous regions, being less ordered and more mobile than crystalline regions, can promote better interfacial mixing and entanglement with other substrates.
While research specifically on the adhesion of ethene-propene-1-butene terpolymers is specialized, related studies on copolymers provide relevant insights. For instance, the modification of poly(butene-1) with ethylene as a comonomer can create materials with profiles suitable for hot-melt adhesives. researchgate.net The change in microstructure leads to altered macroscopic material parameters that enhance their adhesive capabilities. researchgate.net This suggests that ethene-propene-1-butene terpolymers, with their controllable amorphous content, are promising candidates for development into specialty adhesives and tie-layers in multi-material structures.
The ability to modulate mechanical properties across a wide spectrum is a significant driver of research into these terpolymers. By adjusting the type and concentration of the three monomers, properties such as stiffness (Young's modulus), strength (tensile strength), and ductility (elongation at break) can be precisely controlled. acs.org
The general relationship is that increasing the comonomer content decreases crystallinity, which in turn leads to:
Decreased Stiffness and Hardness: A higher amorphous content results in a softer, less rigid material. core.ac.uk
Increased Flexibility and Toughness: The amorphous regions can absorb and dissipate energy, leading to higher elongation at break and improved impact strength. core.ac.uk
Studies on propylene-butene copolymers have shown that the incorporation of butene units can enhance ductility while maintaining high stiffness and mechanical strength, a unique balance not always seen with other comonomers. acs.org Furthermore, the introduction of a third monomer, such as in ethylene/1-pentene/1-butene terpolymers, can lead to a more random comonomer distribution compared to copolymers. core.ac.uk This enhanced randomness can improve impact strength at a lower total comonomer content. core.ac.uk
The table below, based on data from analogous ethylene-based copolymers, illustrates how comonomer content influences key mechanical properties.
| Polymer System (Analogous) | Comonomer Content | Tensile Modulus (Stiffness) | Tensile Strength | Elongation at Break (Ductility) |
| Propylene-Butene Copolymer | Low Butene | High | High | Moderate |
| Propylene-Butene Copolymer | High Butene | Low | Moderate | High |
| Ethylene-α-Olefin Terpolymer | Higher Randomness | Moderate | High | Very High |
This table illustrates general trends. Absolute values depend on specific monomer ratios, catalyst systems, and processing conditions. acs.orgcore.ac.uk
Academic Research into the Development of Specialty Polyolefin Grades
Academic and industrial research leverages the fundamental structure-property relationships to develop specialty grades of ethene-propene-1-butene terpolymers for specific high-value applications. A significant area of development is their use as polymer modifiers. Due to their excellent compatibility with polypropylene and their ability to impart flexibility and transparency, these terpolymers are highly effective as modifiers for polypropylene-based resins. google.com Such resin compositions are particularly useful in medical and packaging applications where a balance of softness, clarity, and durability is required. google.com
Another focus is the creation of novel compositions for films with superior sealing properties and optical characteristics. Research into monophasic bimodal propylene/ethylene/1-butene random terpolymers has yielded materials with very low sealing initiation temperatures while maintaining high clarity, addressing a key challenge in the flexible packaging industry. google.com Furthermore, specific compositions of propylene-ethylene copolymers blended with propylene-ethylene-1-butene terpolymers are being developed to achieve unique combinations of properties governed by the precise ratio of the different monomers and the resulting xylene soluble fraction and molecular weight distribution. google.com These advanced materials represent a shift from commodity plastics to highly engineered solutions for specialized markets.
Emerging Research Avenues and Future Outlook in Ethene Propene 1 Butene Terpolymers
Advanced Catalysts Design for Enhanced Control Over Terpolymer Structure
The cornerstone of tailoring ethene-propene-1-butene terpolymer properties lies in the design of sophisticated catalysts that offer unprecedented control over the polymer's microstructure. researchgate.net The evolution from traditional Ziegler-Natta catalysts to single-site catalysts, such as metallocenes and post-metallocene systems, has been a pivotal development. d-nb.info These advanced catalysts provide a remarkable ability to dictate crucial structural parameters, including comonomer incorporation, sequence distribution, and stereoregularity. researchgate.net
Metallocene catalysts, characterized by a transition metal atom sandwiched between two cyclopentadienyl (B1206354) ligands, offer well-defined active sites. youtube.com This uniformity allows for the production of terpolymers with narrow molecular weight distributions and homogeneous comonomer incorporation. d-nb.info By modifying the ligand framework of the metallocene, for instance by introducing bridges or substituents, researchers can fine-tune the catalyst's steric and electronic environment. youtube.com This, in turn, influences the relative reactivity of the ethene, propene, and 1-butene (B85601) monomers, thereby controlling their distribution along the polymer chain.
Post-metallocene catalysts, a diverse group of non-metallocene, single-site catalysts, represent a further leap in catalyst design. wikipedia.orgchemeurope.com These catalysts often feature late transition metals and bulky, electron-donating ligands. ippi.ac.ir This design can lead to unique polymerization behaviors, such as "chain-walking," which can introduce short-chain branches and further modify the terpolymer's properties. chemeurope.com The versatility of post-metallocene catalysts opens up possibilities for creating novel terpolymer architectures that are inaccessible with traditional systems. researchgate.net
The ability to control the microstructure through catalyst design has a profound impact on the macroscopic properties of the resulting terpolymer. For example, the distribution of the bulky 1-butene comonomer can be manipulated to disrupt crystallinity, leading to materials with enhanced flexibility and elastomeric properties. Conversely, the creation of blocky structures can impart thermoplastic characteristics.
| Catalyst Type | Key Features | Impact on Terpolymer Structure |
| Metallocene | Single-site, tunable ligand structure | Narrow molecular weight distribution, uniform comonomer incorporation, controlled stereoregularity |
| Post-metallocene | Diverse ligand architectures, late transition metals | Potential for unique branching patterns (e.g., chain-walking), access to novel microstructures |
Development of In-Situ and Operando Spectroscopic Techniques for Real-Time Process Insights
Understanding the intricate details of the polymerization process as it happens is crucial for optimizing reaction conditions and achieving desired terpolymer microstructures. In-situ and operando spectroscopic techniques have emerged as powerful tools for gaining real-time insights into the polymerization kinetics, catalyst behavior, and polymer formation. These methods allow researchers to monitor the reaction environment without disturbing it, providing a dynamic picture of the chemical transformations.
Fourier Transform Infrared (FTIR) spectroscopy is a valuable technique for real-time monitoring of monomer consumption and polymer composition. nih.gov By tracking the characteristic vibrational bands of ethene, propene, and 1-butene, researchers can determine their individual consumption rates and, consequently, the instantaneous composition of the terpolymer being formed. nih.gov This information is vital for maintaining consistent product quality and for studying the influence of process parameters on comonomer incorporation.
Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 13C NMR, provides detailed information about the microstructure of the terpolymer, including monomer sequence distribution and tacticity. researchgate.nettci-thaijo.org While traditionally an offline technique, recent advancements have enabled the use of in-situ NMR to probe the polymerization process directly. This allows for the observation of catalyst activation, propagation, and termination steps, offering a deeper understanding of the reaction mechanism.
The data obtained from these in-situ and operando techniques is instrumental in developing and validating kinetic models of the terpolymerization process. These models can then be used to predict how changes in reaction conditions will affect the final polymer properties, facilitating more efficient process development and control.
Integration of High-Throughput Experimentation and Computational Methodologies
The discovery and optimization of new catalysts and polymerization processes can be a time-consuming and resource-intensive endeavor. The integration of high-throughput experimentation (HTE) and computational methodologies is revolutionizing this field by enabling rapid screening of a large number of variables and providing theoretical insights into reaction mechanisms. mrs-j.org
High-throughput experimentation involves the use of automated, parallel reactor systems to conduct a large number of experiments simultaneously under varying conditions. mrs-j.org This approach allows for the rapid screening of different catalyst formulations, comonomer feed ratios, temperatures, and pressures. mrs-j.org The resulting polymer libraries can then be quickly analyzed to identify promising candidates with desired properties, significantly accelerating the pace of research and development. mrs-j.org
Computational methodologies, such as Density Functional Theory (DFT), provide a powerful tool for understanding the fundamental aspects of the polymerization process at the molecular level. nih.govfrontiersin.org DFT calculations can be used to model catalyst structures, predict their reactivity towards different monomers, and elucidate the mechanisms of monomer insertion and chain growth. nih.govfrontiersin.org This theoretical understanding can guide the rational design of new catalysts with improved performance and selectivity. acs.org
The synergy between HTE and computational modeling creates a powerful feedback loop. HTE provides large datasets that can be used to validate and refine computational models, while computational insights can guide the design of more focused and efficient HTE experiments. This integrated approach is crucial for accelerating the discovery of next-generation catalysts and processes for producing ethene-propene-1-butene terpolymers with precisely tailored microstructures.
Exploration of Sustainable and Environmentally Benign Polymerization Processes
In response to growing environmental concerns, the chemical industry is increasingly focusing on the development of sustainable and environmentally benign manufacturing processes. sustainabilitymatters.net.au In the context of ethene-propene-1-butene terpolymer production, this translates to exploring greener catalyst systems, utilizing renewable feedstocks, and minimizing waste generation. resolvemass.ca
One promising avenue is the development of catalysts that are free of heavy metals or that can operate efficiently under milder reaction conditions, reducing energy consumption. ippi.ac.ir Research is also underway to develop catalysts that are more tolerant to impurities, which could enable the use of less purified and potentially bio-derived monomers. ippi.ac.ir
The use of bio-based monomers derived from renewable resources is another key aspect of sustainable polymerization. resolvemass.ca While ethene, propene, and 1-butene are traditionally derived from fossil fuels, there is growing interest in producing these olefins from biomass. The integration of such bio-olefins into the production of terpolymers would significantly reduce the carbon footprint of these materials.
Furthermore, efforts are being made to develop polymerization processes that utilize greener solvents or are even solvent-free. resolvemass.ca This not only reduces the environmental impact of the process but can also simplify product purification and reduce manufacturing costs. The principles of green chemistry, such as atom economy and waste prevention, are guiding the design of these more sustainable polymerization routes. resolvemass.ca
Tailoring Terpolymer Microstructure for Novel High-Performance Applications
The ability to precisely control the microstructure of ethene-propene-1-butene terpolymers opens up a vast design space for creating materials with novel and superior properties for a wide range of high-performance applications. tci-thaijo.org By carefully tuning the monomer composition, sequence distribution, and molecular weight, researchers can tailor the mechanical, thermal, and rheological properties of the terpolymer to meet the specific demands of a given application.
For instance, increasing the 1-butene content can lead to terpolymers with improved flexibility and low-temperature performance, making them ideal for applications such as automotive seals and gaskets that need to remain pliable in cold climates. The random incorporation of all three monomers can result in amorphous elastomers with excellent damping properties, suitable for use in vibration and noise reduction applications.
Conversely, the creation of terpolymers with a more block-like structure can lead to thermoplastic elastomers. These materials exhibit the processability of thermoplastics at elevated temperatures but behave like crosslinked rubbers at ambient temperatures, offering a unique combination of properties for applications such as soft-touch grips, flexible tubing, and impact modifiers for other plastics. The compatibility of these terpolymers with polypropylene (B1209903) makes them particularly useful as modifiers to enhance the impact strength and flexibility of polypropylene-based materials. google.com
| Terpolymer Microstructure | Resulting Properties | Potential High-Performance Applications |
| High 1-butene content, random distribution | Enhanced flexibility, improved low-temperature performance | Automotive seals, gaskets, hoses |
| Amorphous, random monomer sequence | Excellent vibration and noise damping | Anti-vibration mounts, acoustic insulation |
| Blocky copolymer architecture | Thermoplastic elastomer behavior | Soft-touch grips, flexible tubing, impact modifiers |
| Controlled comonomer distribution | Good compatibility with polypropylene | Toughening agent for polypropylene blends |
Q & A
Basic Research Questions
Q. How can the structural and electronic differences among ethene, propene, and 1-butene influence their reactivity in catalytic systems?
- Methodological Approach : Use computational methods (DFT calculations) to compare electron density distributions, bond dissociation energies, and frontier molecular orbitals. Experimentally, employ spectroscopic techniques (e.g., FTIR, XPS) to analyze adsorption behavior on catalysts like ZSM-5 or TS-1 . For example, longer-chain alkenes (e.g., 1-butene) exhibit higher reactivity in epoxidation due to stronger adsorption on Ti-active sites .
Q. What experimental techniques are critical for distinguishing between isomers (e.g., 1-butene vs. 2-butene) in gas-phase mixtures?
- Methodological Approach : Combine gas chromatography (GC) with mass spectrometry (MS) or Fourier-transform infrared spectroscopy (FTIR) to resolve structural differences. Retention times in GC and characteristic vibrational modes (e.g., C=C stretching at ~1650–1680 cm⁻¹) provide isomer-specific fingerprints .
Advanced Research Questions
Q. How do competitive adsorption dynamics in ternary mixtures (ethene, propene, 1-butene) affect catalytic selectivity in epoxidation or cracking reactions?
- Methodological Approach : Design a continuous trickle-bed reactor with in-situ spectroscopic monitoring (e.g., Raman or UV-Vis) to track surface intermediates. Vary partial pressures and temperatures to map adsorption equilibria. For instance, TS-1 catalysts show preferential adsorption of 1-butene over ethene in ternary mixtures, leading to higher propene oxide selectivity under specific conditions .
- Data Contradiction Analysis : While single-olefin epoxidation experiments report >90% selectivity, mixtures exhibit lower selectivity (e.g., 64% for ethene in binary systems). This discrepancy arises from competitive adsorption altering active-site accessibility .
Q. What mechanisms explain the inverse relationship between propene concentration and ethene conversion in TS-1-catalyzed epoxidation?
- Methodological Approach : Conduct kinetic isotope labeling (KIL) experiments with deuterated alkenes to trace reaction pathways. Coupled with density functional theory (DFT), this reveals that higher propene concentrations saturate Ti-sites, reducing ethene’s access to active centers. Liquid-phase absorption studies further correlate selectivity with olefin solubility .
Q. How can acid strength modulation in ZSM-5 catalysts optimize the propene/ethene ratio during 1-butene cracking?
- Methodological Approach : Synthesize ZSM-5 with controlled Si/Al ratios to tune Brønsted acidity. Test cracking performance in fixed-bed reactors with online GC analysis. Stronger acids favor β-scission pathways, increasing propene yield. For example, Si/Al = 30 achieves a propene/ethene ratio of 2.5 at 550°C .
Experimental Design Challenges
Q. What strategies mitigate deactivation of TS-1 catalysts during prolonged exposure to α-olefin mixtures?
- Methodological Approach : Pre-treat catalysts with steam or organic templates to enhance hydrophobicity, reducing coke formation. In-situ regeneration protocols (e.g., oxidative calcination at 500°C) restore activity. Stability improvements in ternary systems (vs. binary) suggest synergistic effects from multiple olefins reducing active-site encapsulation .
Q. How do temperature and pressure gradients in forest ecosystems impact the atmospheric flux ratios of ethene, propene, and 1-butene?
- Methodological Approach : Deploy eddy covariance towers with proton-transfer-reaction mass spectrometry (PTR-MS) to measure real-time gradients. Midday flux ratios (ethene:propene:1-butene ≈ 1.8:1:0.4) correlate with photosynthetic activity and temperature-dependent emission rates .
Data Analysis and Interpretation
Q. How to resolve contradictions between computational predictions and experimental selectivity trends in olefin epoxidation?
- Methodological Approach : Reconcile discrepancies by incorporating solvent effects and mass-transfer limitations into DFT models. For example, TS-1’s microporous structure restricts diffusion of larger olefins (1-butene), experimentally observed as higher activity despite lower intrinsic reactivity .
Q. What statistical methods are appropriate for analyzing nonlinear relationships in catalytic cracking data (e.g., temperature vs. yield)?
- Methodological Approach : Apply multivariate regression or machine learning (e.g., random forests) to datasets spanning reaction conditions. For ZSM-5-catalyzed cracking, Arrhenius plots reveal activation energies (Eₐ) of 85–110 kJ/mol, with deviations indicating pore-blocking at high conversions .
Key Methodological Recommendations
- For Catalyst Studies : Prioritize in-situ characterization (e.g., operando spectroscopy) to link surface chemistry with performance metrics.
- For Environmental Studies : Combine flux measurements with isotopic tracing to distinguish biogenic vs. anthropogenic emissions .
- For Computational Work : Validate models against experimental adsorption isotherms and kinetic data to ensure transferability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
